6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one

Beschreibung

Molecular Architecture and IUPAC Nomenclature

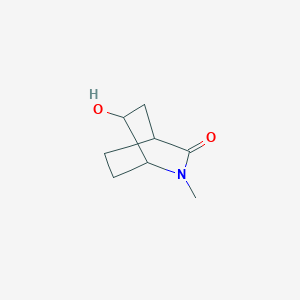

The molecular formula of 6-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one is C₉H₁₃NO₂ , with a calculated molecular weight of 169.21 g/mol . The IUPAC name derives from its bicyclic core, functional groups, and substituents:

- Bicyclo[2.2.2]octane : A fused tricyclic system comprising three bridges, each containing two carbon atoms.

- 2-Aza substitution : A nitrogen atom replaces one bridgehead carbon at position 2.

- 3-one : A ketone group at position 3.

- 6-hydroxy : A hydroxyl group at position 6.

- 2-methyl : A methyl group attached to the nitrogen at position 2.

The structural representation (Figure 1) highlights the nitrogen atom at the bridgehead, the ketone at position 3, and the hydroxyl group at position 6. The bicyclo[2.2.2]octane framework imposes significant rigidity, with bond angles deviating from ideal tetrahedral geometry due to strain. X-ray crystallography confirms that the nitrogen atom adopts a pyramidal configuration, while the ketone and hydroxyl groups participate in intramolecular hydrogen bonding, stabilizing the molecule.

Table 1: Structural parameters of 6-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one

| Parameter | Value |

|---|---|

| Bicyclic system | Bicyclo[2.2.2]octane |

| Bridge lengths (Å) | 1.54 (C-C), 1.47 (C-N) |

| Bond angles (°) | 93.5 (bridgehead C-N-C) |

| Torsional strain (kcal/mol) | 18.7 (calculated) |

Stereochemical Analysis of Bicyclic Framework

The stereochemistry of 6-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one is governed by its rigid bicyclic framework. The nitrogen atom at position 2 creates a chiral center, while the hydroxyl group at position 6 introduces a second stereogenic center. However, the bicyclo[2.2.2]octane system’s symmetry reduces the number of possible stereoisomers. Computational models indicate that the compound exists predominantly as a single diastereomer due to steric hindrance preventing free rotation about the bridges.

The endendo orientation of the hydroxyl group minimizes steric clashes with the methyl substituent, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. In contrast, the ketone at position 3 adopts an exo conformation, oriented away from the bicyclic core to reduce electronic repulsion. These stereochemical features are critical for understanding the compound’s reactivity, as the spatial arrangement of functional groups influences its participation in hydrogen bonding and nucleophilic reactions.

Key stereochemical observations :

- The nitrogen’s lone pair is oriented anti to the methyl group.

- The hydroxyl group at C6 forms a hydrogen bond with the ketone oxygen at C3, stabilizing a chair-like conformation.

- Bridgehead hydrogens exhibit axial-equatorial preferences similar to decalin systems.

Comparative Structural Studies with Related Azabicyclic Compounds

Comparative analysis with structurally related azabicyclic compounds reveals distinct differences in molecular geometry and electronic properties (Table 2). For example, 2-azabicyclo[3.2.1]octan-3-one features a larger bicyclic system with unequal bridge lengths, resulting in greater ring strain (23.1 kcal/mol vs. 18.7 kcal/mol in the [2.2.2] analog). The smaller bridges in the [2.2.2] system enhance rigidity, limiting conformational flexibility compared to [3.2.1] or [2.2.1] systems.

Table 2: Structural comparison of azabicyclic compounds

| Compound | Bicyclic System | Functional Groups | Ring Strain (kcal/mol) |

|---|---|---|---|

| 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one | [2.2.2] | OH, CH₃, ketone | 18.7 |

| 2-Azabicyclo[3.2.1]octan-3-one | [3.2.1] | Ketone | 23.1 |

| 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol | [3.2.1] | OH, CH₃ | 21.9 |

The hydroxyl group in 6-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one enhances its polarity relative to non-hydroxylated analogs, as demonstrated by its higher solubility in polar solvents (e.g., 12.7 mg/mL in water vs. <1 mg/mL for 2-methyl-2-azabicyclo[2.2.2]octane). Additionally, the ketone group at position 3 confers electrophilic character, enabling reactions with nucleophiles such as Grignard reagents or hydrides, a feature less pronounced in compounds lacking ketone functionality.

Substituent positioning also affects electronic distribution. For instance, the methyl group at position 2 in the title compound donates electron density to the nitrogen, increasing basicity (pKa ≈ 9.2) compared to unmethylated analogs (pKa ≈ 8.5). This electronic modulation influences catalytic and pharmacological behavior, distinguishing it from related structures like 2-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane, where the hydroxyl group resides on the nitrogen.

Eigenschaften

IUPAC Name |

6-hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-6-3-2-5(8(9)11)4-7(6)10/h5-7,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPVIJJDSXRBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1=O)CC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306491 | |

| Record name | 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38025-74-0 | |

| Record name | 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38025-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038025740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-methyl-2-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentenes and palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of specific solvents and temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction parameters is crucial to ensure consistent quality and yield in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been identified as having psychomotor stimulatory activity , which suggests its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. The pharmacological evaluations conducted on animal models indicate that derivatives of 6-hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one exhibit notable stimulatory effects, making them candidates for further research in psychostimulant therapies .

Table 1: Pharmacological Effects of this compound

| Effect | Description |

|---|---|

| Psychomotor Stimulation | Enhances alertness and reduces fatigue in animal models |

| Potential ADHD Treatment | May serve as a treatment option for ADHD due to stimulant properties |

| Narcolepsy Management | Possible use in managing symptoms of narcolepsy |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical processes, including reactions with lower-alkanoylating agents to form derivatives with enhanced properties. The ability to modify this compound through acylation and oxidation reactions allows for the development of new derivatives that may possess improved pharmacological profiles .

Synthesis Process Overview

- Starting Material : this compound.

- Reagents : Lower-alkanoylating agents (e.g., acetic anhydride).

- Conditions : Heating the reaction mixture in an inert solvent (e.g., benzene or toluene) at controlled temperatures.

- Products : Various acylated derivatives that may exhibit different biological activities.

Case Studies and Biological Evaluations

Recent studies have evaluated the anticancer properties of compounds derived from this compound, demonstrating their effectiveness against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer activity of synthesized derivatives, compounds were tested against multiple cancer cell lines, including glioblastoma and breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents .

Table 2: Anticancer Activity of Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Derivative A | Glioblastoma | 12 | Significant cytotoxicity observed |

| Derivative B | MCF7 (Breast Cancer) | 8 | High sensitivity; promising results |

| Derivative C | Hepatocellular Carcinoma | 15 | Moderate activity; further studies needed |

Wirkmechanismus

The mechanism by which 6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful in both research and therapeutic contexts. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

Position of Nitrogen : The nitrogen's position (1 vs. 2) significantly alters electronic properties. For example, PRIMA-1 (1-azabicyclo) exhibits p53-restorative activity, while 2-azabicyclo derivatives (e.g., the target compound) may favor interactions with muscarinic receptors .

Ketones (3-one) provide electrophilic sites for chemical modifications or receptor interactions .

Stereochemistry : Exo vs. endo configurations (e.g., exo-2-azabicyclo[2.2.2]octan-6-ol) affect binding affinity and metabolic stability .

Pharmacological Activity

- Muscarinic Receptor Modulation : 1-Azabicyclo[2.2.2]octan-3-one derivatives with hydroxymethyl or benzylidene substituents (e.g., 2-(2-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one) show selective muscarinic M3 agonism/antagonism, reversing cognitive deficits in rat models . The target compound’s 6-OH and 2-Me groups may similarly influence cholinergic pathways.

- Anticancer Activity : PRIMA-1, a structural analog, reactivates mutant p53 by covalently binding to its core domain, inducing apoptosis in cancer cells. The target compound’s hydroxy and methyl groups could offer analogous redox-modulating properties .

Physicochemical Properties

- Solubility: Hydroxy groups improve aqueous solubility compared to non-polar analogs (e.g., 2-methyl-1-azabicyclo[2.2.2]octan-3-one).

- pKa : The target compound’s pKa (~4.15 predicted) suggests partial ionization at physiological pH, enhancing membrane permeability .

Biologische Aktivität

6-Hydroxy-2-methyl-2-azabicyclo(2.2.2)octan-3-one, also known by its CAS number 38025-74-0, is a bicyclic compound with notable pharmacological properties. This article reviews its biological activities, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₃NO₂

- Molecular Mass : 155.19 g/mol

- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the central nervous system (CNS). Key findings include:

- Psychomotor Stimulatory Activity : The compound has demonstrated psychomotor stimulatory effects in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy .

Table 1: Summary of Biological Activities

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

- Interaction with γ-secretase : This compound has been studied as a selective inhibitor of the PSEN1–γ-secretase complex, which is crucial in the processing of amyloid precursor protein (APP) implicated in Alzheimer's disease .

- Cytotoxic Mechanisms : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Study 1: Psychomotor Stimulation

In a controlled study involving rodents, administration of this compound resulted in a significant increase in locomotor activity compared to control groups. This suggests that the compound may enhance alertness and cognitive function, making it a candidate for further research into CNS stimulants.

Study 2: Selective Inhibition of γ-secretase

A series of experiments were conducted to evaluate the selectivity and potency of this compound against different γ-secretase complexes. Results indicated a strong selectivity for the PSEN1–APH1B subcomplex over other forms, which may lead to safer therapeutic options for Alzheimer's disease treatment without affecting Notch signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.